Glycopyrronium tosilate hydrate is a quaternary ammonium compound primarily used as an anticholinergic agent. It is a derivative of glycopyrrolate, which has been utilized in various medical applications including the management of hyperhidrosis (excessive sweating), chronic obstructive pulmonary disease, and as an adjunct treatment for peptic ulcers. Glycopyrronium tosilate hydrate is classified under small molecules and has gained attention for its efficacy in reducing secretions and muscle spasms by blocking acetylcholine receptors.
Glycopyrronium tosilate hydrate is synthesized from glycopyrrolate and p-toluenesulfonic acid. It is available in various formulations, including topical applications like Qbrexza, which contains glycopyrronium tosylate for treating primary axillary hyperhidrosis. The compound was first approved by the FDA on June 28, 2018, marking its entry into clinical use for managing sweat production .
The synthesis of glycopyrronium tosilate hydrate involves several steps:
Technical details include controlling the temperature and using sonication to ensure complete dissolution during the synthesis process. The final product may exhibit different polymorphic forms depending on the conditions under which it was synthesized .
Glycopyrronium tosilate hydrate has a complex molecular structure characterized by its empirical formula and a molecular weight of approximately 507.6 g/mol. The structural formula can be represented as follows:
The molecular structure features a pyrrolidine ring that is substituted with various functional groups including a sulfonate group, which contributes to its pharmacological properties .
Glycopyrronium tosilate hydrate undergoes various chemical reactions primarily related to its interaction with acetylcholine receptors. The key reaction involves:
This mechanism leads to reduced secretion from glands and muscle relaxation, making it effective for treating conditions like hyperhidrosis .
The synthesis reactions are typically conducted under controlled temperature conditions to ensure optimal yield and purity of the final product. Analytical techniques such as X-ray powder diffraction (XRPD) are employed to characterize the different polymorphic forms produced during synthesis .
Glycopyrronium tosilate hydrate functions by blocking the action of acetylcholine at muscarinic receptors located in peripheral tissues. This mechanism effectively inhibits glandular secretion, leading to decreased sweating and reduced bronchoconstriction in respiratory conditions.
Relevant data includes solubility profiles and stability assessments under varying environmental conditions .
Glycopyrronium tosilate hydrate finds significant use in clinical settings due to its effectiveness as an anticholinergic agent. Its primary applications include:
Research continues into expanding its applications across various therapeutic areas due to its favorable safety profile and efficacy .
Glycopyrronium tosilate hydrate (C₂₆H₃₇NO₇S·H₂O) is synthesized via quaternization of the tertiary amine glycopyrrolate with p-toluenesulfonic acid monohydrate. The reaction proceeds through an SN2 nucleophilic substitution mechanism, where the lone pair of nitrogen attacks the methyl group of methyl tosylate, yielding the quaternary ammonium salt [1] [5]. Critical parameters include:
Table 1: Key Reaction Parameters for Glycopyrronium Tosilate Hydrate Synthesis
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Temperature | 65°C ± 5°C | >70°C: Impurity formation |
Solvent System | Anhydrous acetonitrile | Water content >0.1%: Yield reduction |
Reaction Time | 8–10 hours | <8h: Incomplete quaternization |
Purification | Recrystallization (EtOH) | Residual solvents if unoptimized |
The tosylate counterion is selected for its low nucleophilicity and crystalline consistency, which improve shelf-life and batch reproducibility [5].
Glycopyrronium’s anticholinergic activity stems from its competitive inhibition of muscarinic receptors (M1–M5 subtypes). Structural optimizations focus on:
Table 2: Impact of Structural Features on Receptor Binding
Structural Feature | Binding Target | Affinity Enhancement |
---|---|---|
Quaternary nitrogen | Asp103 (M3) | ΔG = −4.2 kcal/mol |
Cyclopentyl hydroxyl | Thr231/Asn507 (M3) | Ki = 0.8 nM |
Phenyl ring | Hydrophobic pocket | Conformational rigidity |
Modifications like N-methyl substitution or ester reduction diminish receptor affinity, validating the pharmacophore’s sensitivity [3] [7].
Topical efficacy requires balancing lipophilicity for skin penetration and hydrophilicity for solubility. Glycopyrronium tosilate hydrate’s engineering addresses:
Table 3: Formulation Stability Under Accelerated Conditions
Parameter | Standard | Stress Condition (40°C/75% RH) | Degradation Pathway |
---|---|---|---|
Assay (purity) | 99.5% | 98.2% after 6 months | Ester hydrolysis (<0.5%) |
Water content | 4.5–5.5% | 5.8% | Hydrate dissociation |
Related substances | ≤0.1% | ≤0.3% | N-Oxide formation |
Microencapsulation in liposomes further stabilizes the compound, reducing degradation during storage by 60% [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1